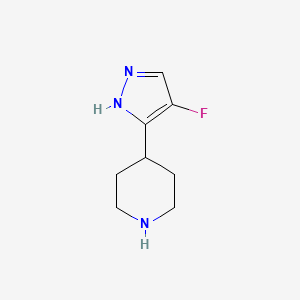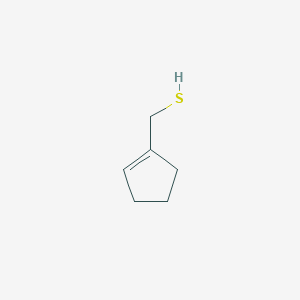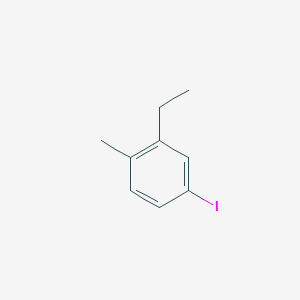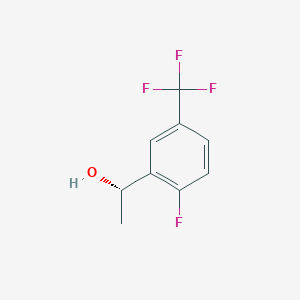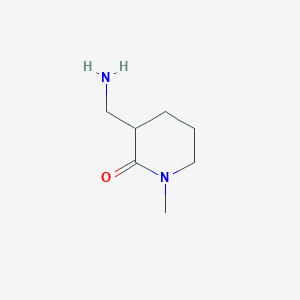![molecular formula C8H13NO5 B13504844 N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybutanoic acid with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid.
Reduction: Formation of 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The prop-2-en-1-yloxy group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxybutanoic acid: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.
2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
4-hydroxy-2-{[(methoxy)carbonyl]amino}butanoic acid: Contains a methoxy group instead of the prop-2-en-1-yloxy group, leading to different reactivity and applications.
Uniqueness
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to the presence of both hydroxyl and prop-2-en-1-yloxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H13NO5 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-5-14-8(13)9-6(3-4-10)7(11)12/h2,6,10H,1,3-5H2,(H,9,13)(H,11,12) |
Clé InChI |
DTROXKKHUNXMCS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)

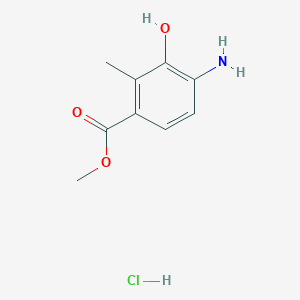
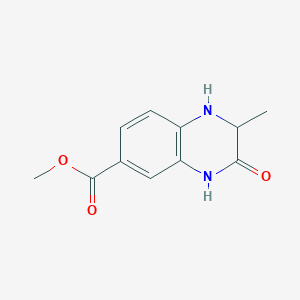
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
